

# Spectroscopic and Structural Analysis of Koreanoside G: A Technical Guide

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## Compound of Interest

Compound Name: Koreanoside G

Cat. No.: B15591978

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This technical guide provides a comprehensive analysis of the spectroscopic data for **Koreanoside G**, a novel flavonol glycoside isolated from the leaves of *Epimedium koreanum* Nakai. The structural elucidation of this compound was achieved through advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document presents the detailed spectroscopic data in a structured format, outlines the experimental protocols employed for its characterization, and visualizes the logical workflow of its isolation and identification.

## Spectroscopic Data Analysis

The structure of **Koreanoside G** was determined by extensive analysis of its mass spectrometry and nuclear magnetic resonance data.

### Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the exact molecular formula of **Koreanoside G**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] <sup>+</sup>	725.2061	725.2057	C <sub>33</sub> H <sub>40</sub> O <sub>17</sub>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded in  $\text{C}_5\text{D}_5\text{N}$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Koreanoside G** (in  $\text{C}_5\text{D}_5\text{N}$ )

Position	$\delta C$ (ppm)	$\delta H$ (ppm), mult. (J in Hz)
Aglycone		
2	158.4	6.85, s
3	135.5	
4	179.7	
5	162.9	
6	100.0	
7	165.7	
8	109.1	
9	159.2	
10	107.8	
1'	123.0	
2'	131.9	8.23, d (8.5)
3'	115.6	7.30, d (8.5)
4'	163.0	7.30, d (8.5)
5'	115.6	
6'	131.9	8.23, d (8.5)
8-CH <sub>2</sub> -	23.1	3.65, d (7.0)
8-CH=	123.5	5.37, t (7.0)
8-C(CH <sub>3</sub> ) <sub>2</sub>	133.0	1.83, s
8-CH <sub>3</sub> (a)	26.1	
8-CH <sub>3</sub> (b)	18.2	
3-O- $\alpha$ -L-Rhamnopyranosyl		
1''	102.6	5.86, d (1.5)

2"	72.5	4.83, br s
3"	72.8	4.67, dd (9.5, 3.0)
4"	74.3	4.33, t (9.5)
5"	70.0	4.97, m
6"	18.8	1.63, d (6.0)
7-O- $\beta$ -D-Glucopyranosyl		
1'''	101.4	5.49, d (7.5)
2'''	75.3	4.37, t (8.0)
3'''	78.9	4.29, t (9.0)
4'''	71.8	4.23, t (9.0)
5'''	78.4	4.02, m
6'''a	63.0	4.58, dd (11.5, 2.0)
6'''b	4.41, dd (11.5, 5.0)	

## Experimental Protocols

### Isolation of Koreanoside G

The dried leaves of *Epimedium koreanum* Nakai were extracted with 95% ethanol. The resulting extract was then partitioned between different solvents to separate compounds based on polarity. **Koreanoside G** was isolated from the n-butanol soluble fraction through a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

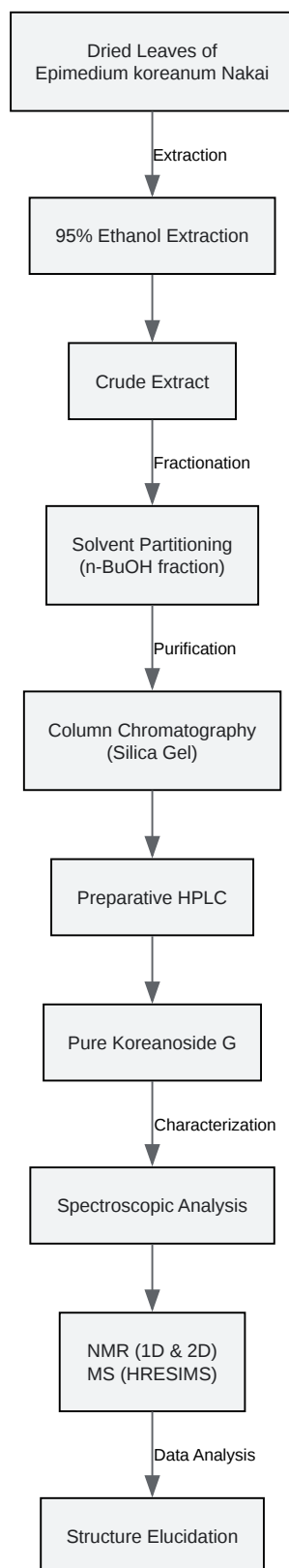
### Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AV-600 spectrometer. Samples were dissolved in deuterated pyridine ( $\text{C}_5\text{D}_5\text{N}$ ). Chemical shifts were referenced to the solvent signals.

- Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Koreanoside G**.

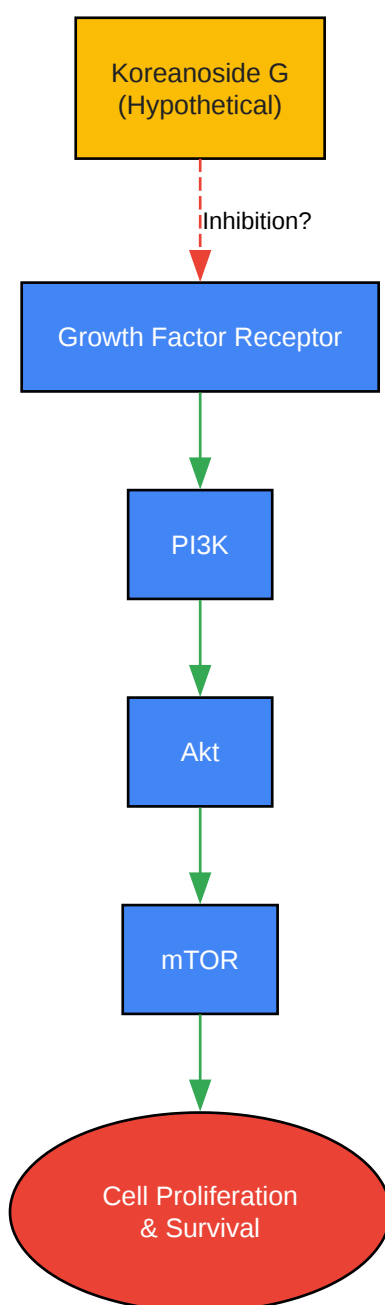


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Figure 1. General workflow for the isolation and structural elucidation of **Koreanoside G**.

## Signaling Pathway Context

While the primary focus of the source material is on the structural elucidation of **Koreanoside G**, the cytotoxic activities of related flavonoid compounds from the same plant were evaluated against A549 (human lung adenocarcinoma) and NCI-H292 (human mucoepidermoid carcinoma) cell lines. This suggests a potential for **Koreanoside G** to be investigated for its effects on cancer-related signaling pathways. A simplified, hypothetical signaling pathway that is often implicated in cancer cell proliferation and survival, and could be a target for such compounds, is depicted below.



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Figure 2. Hypothetical signaling pathway potentially modulated by flavonoid glycosides.

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